molecular formula C13H7F6NO B15292096 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

Cat. No.: B15292096
M. Wt: 307.19 g/mol
InChI Key: XLKDUVIJNNOVQL-UHFFFAOYSA-N
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Description

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in applications ranging from pharmaceuticals to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in further nucleophilic aromatic substitution reactions, especially at positions activated by the electron-withdrawing fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMSO at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted anilines or phenols.

Scientific Research Applications

4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is largely dependent on its interaction with biological targets. The electron-withdrawing fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Flufenoxuron: A related compound used as an insecticide, characterized by the presence of trifluoromethyl and fluorophenyl groups.

    4-(Trifluoromethyl)phenol: Another fluorinated aromatic compound with similar structural features.

Comparison: 4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline stands out due to its unique combination of multiple fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

XLKDUVIJNNOVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)F)N

Origin of Product

United States

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